molecular formula C23H29N7O B1193228 PCSK9-IN-4g

PCSK9-IN-4g

Cat. No. B1193228
M. Wt: 419.53
InChI Key: CSAZFNFHNZMQCE-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PCSK9-IN-4g is a PCSK9 mRNA translation inhibitor.

Scientific Research Applications

1. Role in Lipoprotein Metabolism and Cardiovascular Disease

PCSK9 (proprotein convertase subtilisin/kexin type 9) plays a significant role in lipoprotein metabolism and is linked to the development and treatment of atherosclerotic cardiovascular disease. Its primary function involves regulating the degradation of low-density lipoprotein receptors (LDLRs), impacting cholesterol levels. Genetic mutations in PCSK9 can lead to varying cholesterol levels and, consequently, influence cardiovascular disease risks (Shapiro, Tavori, & Fazio, 2018).

2. PCSK9 Research Trends and Management

The research on PCSK9 has been rapidly expanding globally. This growth in literature and patents is linked to the management of scientific research projects, indicating a strong interest and significant advancement in this field. The United States and France are leading in PCSK9 research, showcasing a collaborative global research effort (Yang, Li, & Zhao, 2019).

3. Association with Multiple Metabolic Factors

Serum PCSK9 levels are associated with various metabolic variables like age, BMI, total cholesterol, LDL cholesterol, triglycerides, fasting blood glucose, and blood pressure. This indicates that PCSK9 could be a significant biomarker for metabolic status and cardiovascular disease (Cui et al., 2010).

4. Therapeutic Strategies and Patents

Various strategies to modulate PCSK9's activity are under investigation, including antisense technology and specific antibodies. These strategies are promising for controlling LDL-cholesterol and reducing coronary heart disease (Abifadel et al., 2010).

5. Impact on Postprandial Triglyceridemia

PCSK9-deficient mice show decreased postprandial triglyceridemia compared to wild-type mice, suggesting that PCSK9's deficiency might protect against cardiovascular disease by reducing this risk factor (Le May et al., 2009).

6. Role as a Biomarker in Acute Coronary Syndrome

Higher serum PCSK9 levels are observed in patients with coronary artery lesions and are associated with the severity of coronary artery disease, indicating its potential as a biomarker for this condition (Bae et al., 2018).

7. PCSK9 and Cardiovascular Risk Prediction

PCSK9 concentrations can predict cardiovascular events in patients with coronary artery disease on statin treatment, highlighting its significance in cardiovascular risk management (Werner et al., 2014).

8. Role in LDL Metabolism

PCSK9's interaction with LDL receptors influences plasma LDL levels, offering a novel therapeutic target to prevent coronary heart disease by managing LDL cholesterol (Horton, Cohen, & Hobbs, 2007).

9. Regulation and Target for Drug Development

The physiological regulation of PCSK9 has been rapidly translated into clinical applications, notably the development of biological inhibitors that reduce LDL-C levels and potentially improve cardiovascular outcomes (Burke et al., 2017).

properties

Product Name

PCSK9-IN-4g

Molecular Formula

C23H29N7O

Molecular Weight

419.53

IUPAC Name

(R)-N-(3-Methylpyridin-2-yl)-N-(piperidin-3-yl)-4-(pyrazolo[1,5-a]pyrimidin-3-yl)piperidine-1-carboxamide

InChI

InChI=1S/C23H29N7O/c1-17-5-2-10-25-21(17)30(19-6-3-9-24-15-19)23(31)28-13-7-18(8-14-28)20-16-27-29-12-4-11-26-22(20)29/h2,4-5,10-12,16,18-19,24H,3,6-9,13-15H2,1H3/t19-/m1/s1

InChI Key

CSAZFNFHNZMQCE-LJQANCHMSA-N

SMILES

O=C(N1CCC(C2=C3N=CC=CN3N=C2)CC1)N(C4=NC=CC=C4C)[C@H]5CNCCC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PCSK9 IN-4g;  PCSK9-IN 4g;  PCSK9-IN-4g

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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